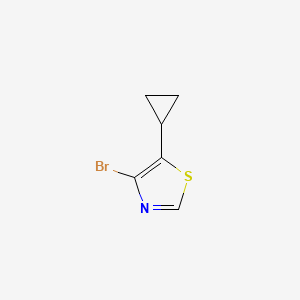

4-Bromo-5-cyclopropylthiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

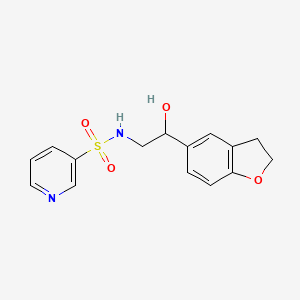

4-Bromo-5-cyclopropylthiazole is a chemical compound with the molecular formula C6H6BrNS . It is used in research and development .

Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered thiazole ring with a bromine atom and a cyclopropyl group attached . Detailed structural analysis of similar compounds can be found in the literature .Scientific Research Applications

Antioxidant and Antimicrobial Properties

4-Bromo-5-cyclopropylthiazole derivatives have been explored for their biological activities. Research by Pirbasti, Mahmoodi, and Shiran (2016) demonstrated the synthesis of such derivatives, highlighting their potent antioxidant activity when evaluated using DPPH and ABTS assays. Certain compounds showed higher antioxidant activity than ascorbic acid, a standard antioxidant. Additionally, these compounds exhibited moderate to low inhibitory activity against various bacterial strains, excluding A. hydrophila (F. Ghanbari Pirbasti et al., 2016).

Rearrangement and Chemical Transformation

Tomilov and colleagues (2013) investigated the iminocyclopropane-pyrroline rearrangement of cyclopropylthiazoles, leading to the formation of fused heterocycles. This study offers insights into the chemical behavior and potential applications of compounds like this compound in synthesizing novel heterocycles (Yu V Tomilov et al., 2013).

Microwave-Assisted Synthesis

Khrustalev's (2009) research on the modification of 2-amino-4-phenylthiazole under microwave irradiation emphasizes the significance of this technique in synthesizing derivatives of thiazole, which could include this compound. Microwave irradiation offers a faster and efficient way to produce these compounds (D. Khrustalev, 2009).

In Vivo Biological Activity

The research by Uchikawa et al. (1996) on antioxidative aminothiazole derivatives, while not directly studying this compound, contributes to understanding the potential biological activities of thiazole derivatives. They found that these derivatives inhibited lipid peroxidation and protected the central nervous system from iron-dependent lipid peroxidation damage (O. Uchikawa et al., 1996).

Synthesis of Heterocycles and Intermediates

Research on the synthesis of 3,4-Substituted-5-Aminopyrazoles and 4-Substituted-2-Aminothiazoles by Havel and colleagues (2018) outlines methods that could be applicable to the synthesis of this compound derivatives. These methods are crucial in medicinal chemistry and drug discovery (Stepan Havel et al., 2018).

Future Directions

Mechanism of Action

Target of Action

4-Bromo-5-cyclopropylthiazole is an organic compound . . It’s often used as an intermediate in organic synthesis , suggesting it may interact with a variety of molecular targets depending on the specific context.

Mode of Action

As an organic compound, it likely interacts with its targets through typical chemical reactions such as bond formation or cleavage, electron transfer, or intermolecular forces .

Biochemical Pathways

Given its use as an intermediate in organic synthesis , it’s plausible that it could be involved in a variety of biochemical pathways, depending on the specific compounds it’s synthesized into.

Result of Action

As an intermediate in organic synthesis , its effects would likely depend on the specific compounds it’s synthesized into and their respective modes of action.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors such as temperature, pH, and the presence of other molecules or ions. For instance, its storage condition is recommended to be at 2-8°C . .

properties

IUPAC Name |

4-bromo-5-cyclopropyl-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNS/c7-6-5(4-1-2-4)9-3-8-6/h3-4H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHNHKDMSLVPOFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(N=CS2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1264037-53-7 |

Source

|

| Record name | 4-bromo-5-cyclopropyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[benzyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide](/img/structure/B2411343.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2411347.png)

![2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2411348.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2411352.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2411353.png)

![2-Oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbohydrazide](/img/structure/B2411357.png)

![5-Iodo-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2411359.png)

![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one](/img/structure/B2411364.png)